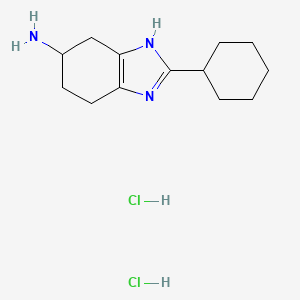

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride

Overview

Description

Preparation Methods

The synthesis of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Researchers use this compound to study its effects on biological systems.

Industry: This compound is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride can be compared with other similar compounds, such as:

4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals.

Tetrahydrobenzo[b]azepines: These compounds are used in the treatment of cardiovascular diseases.

The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in scientific research .

Biological Activity

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H20N2·2HCl

- Molecular Weight : 236.23 g/mol

- CAS Number : 1803584-04-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : It has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

- Antidepressant-like Effects : Some studies suggest that it may have antidepressant-like effects in animal models.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at certain concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Key Findings:

- Cell Line Used : PC12 cells (a model for neuronal differentiation)

- Assay Method : MTT assay for cell viability

- Results : Treatment with the compound significantly increased cell viability under oxidative stress conditions compared to controls.

Antidepressant-like Effects

Research has explored the antidepressant-like properties of the compound using the forced swim test (FST) and tail suspension test (TST) in rodents. The results suggest that it may reduce depressive-like behaviors.

Experimental Design:

- Animal Model : Male Sprague-Dawley rats

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.

| Test | Control Group | Treatment Group (20 mg/kg) |

|---|---|---|

| Forced Swim Test Duration | 300 seconds | 180 seconds |

| Tail Suspension Test Duration | 120 seconds | 60 seconds |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Monoamine Oxidase (MAO) : Potentially leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

- Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant capacity.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various experimental setups:

- Study on Neuroprotection : A recent publication demonstrated that treatment with the compound resulted in a marked reduction in markers of apoptosis in neuronal cultures exposed to neurotoxic agents.

- Antimicrobial Efficacy Study : Another study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting a potential role as a lead compound in antibiotic development.

Properties

IUPAC Name |

2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h9-10H,1-8,14H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAANQLTVBCNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)CC(CC3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.